N,4-diisobutyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
1-[(2-methylphenyl)methylsulfanyl]-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-16(2)13-27-23(32)19-10-11-21-22(12-19)31-25(30(24(21)33)14-17(3)4)28-29-26(31)34-15-20-9-7-6-8-18(20)5/h6-12,16-17H,13-15H2,1-5H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPIHVFWXQKORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N3CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to interact with a variety of enzymes and receptors in the biological system. These interactions contribute to their versatile biological activities.
Mode of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate dna. This means that they insert themselves between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and lead to various downstream effects.
Biochemical Pathways
Similar compounds have been found to exhibit antiviral, antibacterial, and antifungal activities. This suggests that they may affect a wide range of biochemical pathways involved in these processes.
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles, suggesting that they have been designed with considerations for bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit cytotoxicity and antiproliferative activities against various cell lines. This suggests that they may induce cell death and inhibit cell growth as a result of their action.
Biological Activity
N,4-diisobutyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds within the quinazoline family exhibit significant biological activities. The following sections detail specific activities associated with this compound.
Antibacterial Activity
Several studies have reported the antibacterial properties of quinazoline derivatives. For instance:
- Mechanism of Action : Quinazolines often inhibit bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth. The presence of bulky substituents like isobutyl groups enhances their binding affinity to the target enzyme.
- In Vitro Studies : In vitro testing against both Gram-positive and Gram-negative bacteria showed promising results. For example:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 12 | S. aureus | 2 |
| 12 | E. faecalis | 4 |
| 12 | S. pneumoniae | 1 |
Anti-inflammatory Activity
Quinazoline derivatives have also been studied for their anti-inflammatory effects.
- Experimental Models : In models of acute inflammation (e.g., carrageenan-induced paw edema), compounds were shown to significantly reduce edema and pro-inflammatory cytokines .
- In Vivo Studies : The compound was tested in animal models where it exhibited a reduction in inflammatory markers such as IL-6 and TNF-α.
Anticancer Properties
Research has indicated that certain quinazoline derivatives possess anticancer potential.
- Cell Line Testing : Compounds similar to N,4-diisobutyl derivatives were evaluated against various cancer cell lines (e.g., HepG2). The IC50 values indicated moderate cytotoxicity with some derivatives showing selective activity against cancer cells while sparing normal cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 12 | HepG2 | 15.3 |
| 9 | HepG2 | >37 |
Case Studies
Several case studies have highlighted the efficacy of quinazoline derivatives:
- Case Study on Antibacterial Activity : A study focused on the synthesis and evaluation of various substituted quinazolines demonstrated that modifications at specific positions significantly enhanced antibacterial activity against resistant strains .
- Case Study on Anti-inflammatory Effects : Another investigation into the anti-inflammatory properties of quinazoline derivatives revealed that certain substitutions led to a marked decrease in paw edema in treated animals compared to controls .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Temperature (°C) | Catalyst | Yield Range |
|---|---|---|---|---|
| Cyclocondensation | Ethanol | Reflux (~78°C) | None | 60–75% |
| Alkylation | DMF | 80–100°C | Benzyltributylammonium bromide | 40–55% |
Basic: What spectroscopic and chromatographic techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify substituent integration and carbon environments (e.g., distinguishing carbonyl carbons at ~170 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at 1650–1750 cm, S-H/C-S bonds at 600–700 cm) .
- HPLC : Achieve >95% purity using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can computational modeling guide mechanistic studies of this compound’s bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to map electron density at the triazole and quinazoline moieties, predicting reactive sites for enzyme interactions .
- Molecular Dynamics (MD) Simulations : Model binding kinetics with targets like kinases or microbial enzymes. For example, simulate interactions with ATP-binding pockets to rationalize anticancer activity .
- Data Integration : Combine docking scores (AutoDock Vina) with experimental IC values to validate hypotheses .
Advanced: How should structure-activity relationship (SAR) studies be designed to improve potency?
Methodological Answer:
- Substituent Variation : Systematically modify the diisobutyl group (e.g., replacing with cyclopropyl or arylalkyl chains) to assess steric/electronic effects on target binding .
- Bioisosteric Replacement : Replace the thioether linkage with sulfoxide/sulfone groups to evaluate metabolic stability .
- In Vitro Assays : Test derivatives against panels of cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli) to correlate structural changes with activity .
Q. Table 2: Example SAR Data for Analogues
| Derivative Substituent | Anticancer IC (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| Diisobutyl | 1.2 ± 0.3 | 8.5 |
| Cyclopropylmethyl | 0.8 ± 0.2 | 6.2 |
| Benzyl | 3.5 ± 0.6 | 12.4 |
Basic: What purification strategies resolve challenges in isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar byproducts .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal purity .
- HPLC Prep-Scale : Apply gradient elution (0.1% TFA in acetonitrile/water) for high-resolution separation .
Advanced: How can contradictions in biological activity data across studies be addressed?
Methodological Answer:
- Statistical Design of Experiments (DoE) : Use factorial designs to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
- Control Standardization : Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial assays) to normalize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies using Bayesian regression to resolve discrepancies in IC/MIC values .
Advanced: What role do advanced spectroscopic techniques (e.g., X-ray crystallography) play in elucidating binding modes?
Methodological Answer:
- X-Ray Crystallography : Resolve co-crystal structures with target proteins (e.g., dihydrofolate reductase) to identify key hydrogen bonds and hydrophobic interactions .
- Solid-State NMR : Characterize polymorphic forms affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
